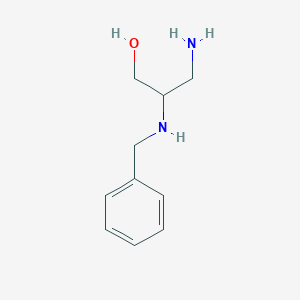

(R)-3-amino-2-(benzylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-amino-2-(benzylamino)propan-1-ol” is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is primarily used for research and development purposes .

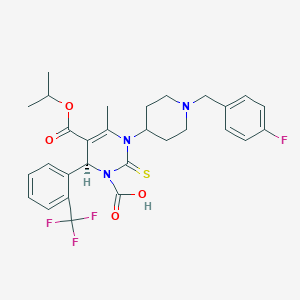

Molecular Structure Analysis

The molecular structure of “®-3-amino-2-(benzylamino)propan-1-ol” consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details or the 3D conformation are not provided in the available resources.Scientific Research Applications

Antifungal Agents

Continuous studies in medicinal chemistry have led to the synthesis and analysis of compounds related to "(R)-3-amino-2-(benzylamino)propan-1-ol" for their potential as antifungal agents. These efforts include the development of 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, showcasing significant activity against Candida albicans due to the critical role of pi-pi stacking and hydrogen bonding interactions within the target's active site (Giraud et al., 2009).

Organic Synthesis

The compound has been a focal point in organic synthesis, particularly in the development of efficient, scalable syntheses of related amino alcohols. Research in this area has led to the creation of alternative synthetic routes offering control over the regiochemistry and stereochemistry of amino alcohol derivatives. This includes the synthesis of compounds like (−)-(3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol , demonstrating the process's adaptability and efficiency in producing complex molecules with defined stereochemical configurations (Young et al., 2012).

Catalysis and Inhibitory Activities

Further research has explored the catalytic applications and inhibitory activities of compounds derived from "(R)-3-amino-2-(benzylamino)propan-1-ol." This includes studies on Src kinase inhibition and anticancer activities, where derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have shown promise as inhibitors of Src kinase, an enzyme implicated in the progression of cancer, demonstrating the compound's versatility in addressing complex biological targets (Sharma et al., 2010).

Radioligands for Neurological Research

The synthesis and biological characterization of related N-benzyl-aminoalcohols have been investigated for their affinity towards serotonin and dopamine receptors, highlighting their potential as radioligands in neurological research. These studies aim to develop diagnostic tools for mapping receptor distribution in the brain, offering insights into various neurological conditions (Guarna et al., 2001).

Material Science and Corrosion Inhibition

In material science, tertiary amines derived from 1,3-di-amino-propan-2-ol, related to "(R)-3-amino-2-(benzylamino)propan-1-ol," have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. This research underscores the compound's applicability in industrial settings, demonstrating its role in protecting materials from degradation (Gao et al., 2007).

Safety and Hazards

According to the Safety Data Sheet, if “®-3-amino-2-(benzylamino)propan-1-ol” is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical contacts the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek immediate medical attention .

Future Directions

The future directions of “®-3-amino-2-(benzylamino)propan-1-ol” are not specified in the available resources. As a research chemical, it may be the subject of ongoing or future studies to determine its potential applications and properties. It’s important to note that this compound is not intended for medicinal, household, or other uses .

properties

IUPAC Name |

(2R)-3-amino-2-(benzylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-amino-2-(benzylamino)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)